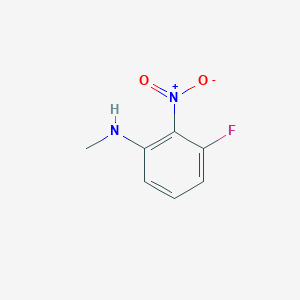

3-fluoro-N-methyl-2-nitroaniline

Beschreibung

3-Fluoro-N-methyl-2-nitroaniline (IUPAC name: 3-fluoro-N-methyl-2-nitrobenzenamine) is a nitroaniline derivative featuring a fluorine atom at the 3-position, a nitro group at the 2-position, and an N-methyl substituent. Based on related compounds (e.g., N-ethyl-4-fluoro-2-nitroaniline, CAS 774-22-1 ), the molecular formula is inferred to be C₇H₇FN₂O₂, with a molecular weight of 186.14 g/mol.

Eigenschaften

IUPAC Name |

3-fluoro-N-methyl-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYOOHVCUSDDCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-methyl-2-nitroaniline typically involves a multi-step process. One common method includes the nitration of 3-fluoroaniline followed by methylation. The nitration step involves treating 3-fluoroaniline with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The methylation step can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of 3-fluoro-N-methyl-2-nitroaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoro-N-methyl-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Substitution: The fluorine atom can be substituted by nucleophiles in the presence of suitable catalysts or under specific reaction conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Tin(II) chloride in hydrochloric acid, catalytic hydrogenation.

Substitution: Nucleophiles such as sodium methoxide, catalysts like palladium on carbon.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Reduction: 3-fluoro-N-methyl-2-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: 3-fluoro-N-methyl-2-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-N-methyl-2-nitroaniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-fluoro-N-methyl-2-nitroaniline depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and stability. The methyl group can affect the compound’s solubility and interaction with other molecules. The molecular targets and pathways involved in its action are determined by the specific application and the chemical environment.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

5-Nitro-2-Fluoroaniline vs. 2-Nitro-5-Fluoroaniline

- 5-Nitro-2-fluoroaniline : Features a nitro group at position 5 and fluorine at position 2. Exhibits distinct spectroscopic properties (e.g., IR and NMR shifts) due to electron-withdrawing effects of nitro and fluorine.

- 2-Nitro-5-fluoroaniline : Nitro at position 2 and fluorine at position 3. Demonstrates altered hydrogen-bonding patterns and molecular packing in crystallography compared to its isomer .

- Key Insight : Positional isomerism significantly affects intermolecular interactions and material properties like melting points and solubility.

N-Ethyl-4-Fluoro-2-Nitroaniline (CAS 774-22-1)

- Structure : Ethyl group at the N-position, fluorine at position 4, nitro at position 2.

- Molecular Formula : C₈H₉FN₂O₂ (MW: 200.17 g/mol).

- Comparison : The ethyl group increases hydrophobicity compared to the N-methyl analog. This substitution may enhance lipid solubility, impacting bioavailability in drug design .

Substituent Type and Reactivity

N-Benzyl-3-Nitroaniline (CAS 33334-94-0)

- Structure : Benzyl group at N-position, nitro at position 3.

- Molecular Formula : C₁₃H₁₂N₂O₂ (MW: 236.25 g/mol).

- Comparison : The benzyl group introduces steric bulk, reducing reactivity in nucleophilic substitution compared to N-methyl derivatives. Applications include polymer synthesis and as a corrosion inhibitor .

2-Chloro-3-Fluoro-6-Nitroaniline

- Structure : Chloro at position 2, fluoro at 3, nitro at 4.

- Molecular Formula : C₆H₄ClFN₂O₂ (MW: 190.56 g/mol).

- Such compounds are intermediates in herbicide synthesis .

Physical Properties

*Estimated based on analogs.

Biologische Aktivität

3-Fluoro-N-methyl-2-nitroaniline is an organic compound with significant biological activity, primarily due to its unique structural features, which include a fluorine atom and a nitro group attached to an aniline derivative. This compound has garnered interest in medicinal chemistry and biological research due to its potential interactions with various biological targets. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-fluoro-N-methyl-2-nitroaniline is , with a molecular weight of approximately 171.14 g/mol. The presence of the fluorine atom and the nitro group contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 171.14 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of 3-fluoro-N-methyl-2-nitroaniline is primarily attributed to its ability to interact with enzymes and receptors in biological systems. The nitro group can undergo reduction to form reactive intermediates that may inhibit enzyme activity or alter receptor functions. This mechanism is crucial in understanding its potential therapeutic applications and toxicity profiles.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.

- Receptor Interaction : It may bind to various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that 3-fluoro-N-methyl-2-nitroaniline exhibits antimicrobial properties. A study evaluated its effectiveness against several bacterial strains using the minimum inhibitory concentration (MIC) method.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

The results suggest that the compound has varying degrees of effectiveness against different bacterial strains, indicating potential for development as an antimicrobial agent.

Antitubercular Activity

Another study investigated derivatives of nitroanilines, including 3-fluoro-N-methyl-2-nitroaniline, for their antitubercular activity against Mycobacterium tuberculosis. The compound demonstrated moderate activity with an MIC value of 32 µg/mL, suggesting it could serve as a lead compound for further optimization in antitubercular drug development .

Case Studies

- Case Study on Enzyme Interaction : A recent study focused on the interaction of 3-fluoro-N-methyl-2-nitroaniline with cytochrome P450 enzymes, which are critical in drug metabolism. The compound was found to inhibit specific isoforms, leading to altered drug metabolism profiles in vitro.

- Toxicity Assessment : Toxicological evaluations revealed that while the compound exhibits biological activity, it also presents cytotoxic effects at higher concentrations, necessitating careful dosage considerations in potential therapeutic applications.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.